molecular formula C15H20N2O3 B1512040 1-Boc-3-(2'-pyridyl)-piperidin-4-one

1-Boc-3-(2'-pyridyl)-piperidin-4-one

Katalognummer: B1512040
Molekulargewicht: 276.33 g/mol
InChI-Schlüssel: XDQWKJLOWYQZNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-3-(2'-pyridyl)-piperidin-4-one is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol. This compound is known for its unique structure, which includes a piperidine ring substituted with a pyridine moiety and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of tert-butyl 4-oxo-3-pyridin-2-ylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-oxo-3-pyridin-2-ylpiperidine with tert-butyl chloroformate under basic conditions to form the desired ester. The reaction conditions often involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process .

Analyse Chemischer Reaktionen

1-Boc-3-(2'-pyridyl)-piperidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace hydrogen atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Wissenschaftliche Forschungsanwendungen

1-Boc-3-(2'-pyridyl)-piperidin-4-one is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of tert-butyl 4-oxo-3-pyridin-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-Boc-3-(2'-pyridyl)-piperidin-4-one can be compared with similar compounds such as:

    Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a similar piperidine ring structure but differs in the functional groups attached to the ring

    Tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring and has different substituents on the pyridine ring.

The uniqueness of tert-butyl 4-oxo-3-pyridin-2-ylpiperidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C15H20N2O3

Molekulargewicht

276.33 g/mol

IUPAC-Name

tert-butyl 4-oxo-3-pyridin-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-9-7-13(18)11(10-17)12-6-4-5-8-16-12/h4-6,8,11H,7,9-10H2,1-3H3

InChI-Schlüssel

XDQWKJLOWYQZNG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.